ETHYL 2-CYCLOHEXYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}ACETATE
Overview
Description
ETHYL 2-CYCLOHEXYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}ACETATE: is a complex organic compound that features a cyclohexyl group, a morpholine ring, and an ethyl ester functional group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 2-CYCLOHEXYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}ACETATE typically involves multiple steps. One common approach is to start with the cyclohexyl derivative and introduce the morpholine ring through a series of coupling reactions. The final step often involves esterification to introduce the ethyl ester group. Specific reaction conditions, such as the use of catalysts and solvents, can vary depending on the desired yield and purity.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. Techniques such as continuous flow chemistry and automated synthesis may be employed to streamline the production process.
Chemical Reactions Analysis
Types of Reactions: ETHYL 2-CYCLOHEXYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products: The products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: In chemistry, ETHYL 2-CYCLOHEXYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}ACETATE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology: In biological research, this compound may be used to study the interactions between small molecules and biological macromolecules. Its structural features make it a valuable tool for probing enzyme mechanisms and receptor binding.
Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry: In the industrial sector, this compound can be used in the development of new materials with unique properties. Its versatility makes it suitable for applications in coatings, adhesives, and polymers.
Mechanism of Action
The mechanism of action of ETHYL 2-CYCLOHEXYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}ACETATE depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular pathways involved can vary, but typically include binding to active sites or allosteric sites, leading to changes in protein conformation and function.
Comparison with Similar Compounds
ETHYL 2-CYCLOHEXYL-2-{[3-(PIPERIDIN-4-YL)PROPYL]CARBAMOYL}ACETATE: This compound features a piperidine ring instead of a morpholine ring, which can lead to different chemical and biological properties.
ETHYL 2-CYCLOHEXYL-2-{[3-(PYRROLIDIN-4-YL)PROPYL]CARBAMOYL}ACETATE: The presence of a pyrrolidine ring introduces additional steric and electronic effects.
Uniqueness: ETHYL 2-CYCLOHEXYL-2-{[3-(MORPHOLIN-4-YL)PROPYL]CARBAMOYL}ACETATE is unique due to the presence of the morpholine ring, which imparts specific chemical reactivity and biological activity
Properties
IUPAC Name |
ethyl 2-cyclohexyl-3-(3-morpholin-4-ylpropylamino)-3-oxopropanoate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H32N2O4/c1-2-24-18(22)16(15-7-4-3-5-8-15)17(21)19-9-6-10-20-11-13-23-14-12-20/h15-16H,2-14H2,1H3,(H,19,21) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKWPTCYYFNTFGC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(C1CCCCC1)C(=O)NCCCN2CCOCC2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H32N2O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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